Potassium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Buffering Agent

Potassium phosphate, in its various forms, is widely used in scientific research as a buffer. Buffers are solutions that resist changes in pH, maintaining a specific and stable environment for enzymatic reactions, cell cultures, and other biological processes. Potassium phosphate buffers are particularly valuable because they operate effectively in a wide range of pH ranges, making them versatile for various research applications [].

Here are some specific examples of its use in different fields:

- Molecular Biology: Potassium phosphate buffers are crucial components of various media used to grow and maintain microorganisms. They help maintain a stable pH, which is essential for optimal growth and cellular function [].

- Biochemistry: These buffers are employed in various biochemical assays to maintain a consistent pH environment, ensuring accurate results in enzyme activity studies, protein purification, and other experiments [].

- Chromatography: Potassium phosphate buffers play a vital role in chromatographic techniques, such as ion-exchange chromatography, by influencing the binding and elution of molecules based on their charge and the buffer's pH [].

Source of Phosphate and Potassium

Potassium phosphate also serves as a source of both phosphate (PO₄³⁻) and potassium (K⁺) ions in research applications. These ions play crucial roles in various biological processes:

- Phosphate: Phosphate is a crucial component of nucleic acids (DNA and RNA), energy molecules (ATP, GTP), and phospholipids, which are essential for cell membrane structure and function [].

- Potassium: Potassium is an essential electrolyte that plays a vital role in maintaining cell volume, nerve impulse transmission, and muscle function [].

Additional Applications

Beyond its roles as a buffer and source of ions, potassium phosphate finds applications in other research areas:

- Protein Stability Studies: Research investigating the effects of freezing and thawing on protein stability utilizes potassium phosphate buffers due to their ability to maintain pH stability compared to other buffer systems [].

- Protein Extraction: Potassium phosphate solutions are used in the extraction of specific proteins from tissues, such as keratohyalin protein from bovine tissue [].

It's important to note that while potassium phosphate offers numerous advantages in research, researchers need to be aware of its limitations. For instance, it can precipitate certain cations like calcium (Ca²⁺) and magnesium (Mg²⁺), interfere with specific enzymes, and affect DNA manipulation techniques [].

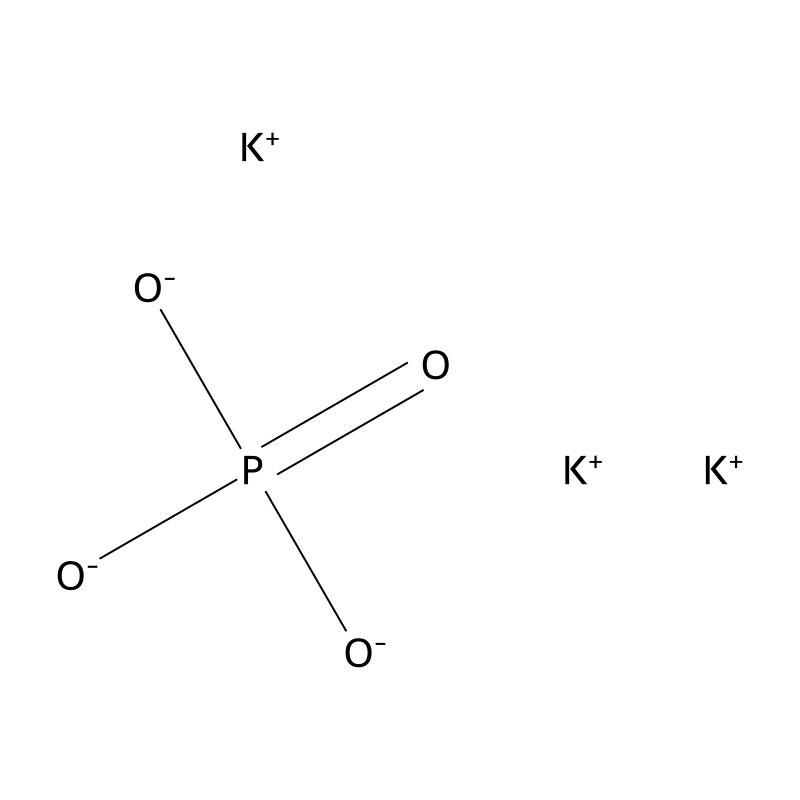

Potassium phosphate is a chemical compound with the formula and exists in several forms, including monobasic potassium phosphate (monopotassium phosphate), dibasic potassium phosphate, and tribasic potassium phosphate. These compounds are salts derived from phosphoric acid and potassium hydroxide. Potassium phosphate is highly soluble in water and is characterized by its white crystalline appearance. It serves as a significant source of potassium and phosphorus, essential nutrients for plants and animals.

The primary reactions involving potassium phosphate include:

- Formation of Monobasic Potassium Phosphate:This reaction occurs when potassium hydroxide neutralizes phosphoric acid, producing monobasic potassium phosphate and water .

- Formation of Dibasic Potassium Phosphate:In this reaction, two moles of potassium hydroxide react with one mole of phosphoric acid to produce dibasic potassium phosphate .

- Formation of Tribasic Potassium Phosphate:Here, three moles of potassium hydroxide react with one mole of phosphoric acid to yield tribasic potassium phosphate .

Potassium phosphate plays a crucial role in biological systems, particularly in cellular metabolism and energy transfer. It is involved in the synthesis of adenosine triphosphate (ATP), which is vital for energy transfer within cells. Additionally, it helps maintain proper pH levels in biological fluids and supports various enzymatic reactions.

In agriculture, potassium phosphate serves as a fertilizer that provides essential nutrients to plants, promoting growth and enhancing crop yields. It is particularly beneficial for root development and flowering processes.

Several methods exist for synthesizing potassium phosphate:

- Neutralization Reaction:

- Conversion Method:

- Spray Drying Technique:

- Use of Extraction Agents:

Potassium phosphate has a wide range of applications:

- Fertilizers: It is extensively used in agriculture as a fertilizer to supply essential nutrients to crops.

- Food Industry: Used as a food additive for buffering and stabilizing purposes.

- Pharmaceuticals: Employed in various formulations for its buffering properties.

- Industrial Uses: Utilized in water treatment processes and as a reagent in chemical synthesis.

Research on the interactions of potassium phosphate with other compounds has shown its role in enhancing nutrient uptake in plants when combined with other fertilizers. Studies have indicated that the presence of potassium phosphate can improve the bioavailability of other nutrients, such as nitrogen and magnesium, thereby optimizing plant growth conditions.

Additionally, interaction studies have highlighted its effects on soil chemistry, particularly how it influences pH levels and nutrient solubility.

Potassium phosphate shares similarities with other compounds but also possesses unique characteristics that distinguish it:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Monobasic Potassium Phosphate | Highly soluble; used as a fertilizer | |

| Dibasic Potassium Phosphate | Acts as a buffering agent; less acidic than monobasic | |

| Tribasic Potassium Phosphate | Contains three potassium ions; used in buffer solutions | |

| Sodium Phosphate | Sodium salt variant; different solubility properties | |

| Calcium Phosphate | Used primarily in bone health; less soluble than potassium variants |

Potassium phosphate's unique ability to provide both phosphorus and potassium makes it especially valuable in agricultural applications compared to sodium or calcium phosphates, which may not deliver these nutrients as effectively or may have different solubility characteristics.

Physical Description

Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 66 of 1834 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 1768 of 1834 companies with hazard statement code(s):;

H315 (89.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (10.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (86.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant

Other CAS

7778-53-2

Wikipedia

Use Classification

Food Additives -> ACIDITY_REGULATOR; SEQUESTRANT; STABILIZER; -> JECFA Functional Classes

Cosmetics -> Buffering

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Cyclic crude and intermediate manufacturing

Fabricated metal product manufacturing

Food, beverage, and tobacco product manufacturing

Industrial gas manufacturing

Mining (except oil and gas) and support activities

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Paper manufacturing

Petrochemical manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Plastics product manufacturing

Primary metal manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic rubber manufacturing

Utilities

Wholesale and retail trade

Phosphoric acid, potassium salt (1:3): ACTIVE